molecular formula C14H14N4O3S B2658853 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide CAS No. 2319720-93-7

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide

Cat. No.: B2658853
CAS No.: 2319720-93-7
M. Wt: 318.35
InChI Key: VAMAEIHIWNWULP-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide , often referred to as Compound I , is a novel heterocyclic amide derivative. It contains a triazole ring and a furan moiety, making it structurally intriguing. The compound’s chemical formula is C14H14N4O3S , with a molecular weight of 318.35 g/mol .


Synthesis Analysis

Compound I is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. The synthetic route involves the formation of an amide bond, which is a crucial step in organic chemistry. The compound’s synthesis has been characterized by elemental analyses, FT-IR, and 1H/13C NMR spectroscopy . Additionally, single crystal X-ray crystallography confirms its structure .


Molecular Structure Analysis

The crystal structure of Compound I reveals its three-dimensional arrangement. It consists of a heterocyclic core formed by the triazole and furan rings. The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds. Computational studies using density functional theory (DFT) further elucidate its electronic properties and energetics .

Future Directions

: Çakmak, S., Kansiz, S., Azam, M., Ersanl ı, C. C., Idil, O., Veyisoġ ̆lu, A., Yakan, H., Kütük, H., & Chutia, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(16), 11320–11329. Read Online

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-8-9(16-17-18)14(20)15-7-10(19)11-4-5-12(21-11)13-3-2-6-22-13/h2-6,8,10,19H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMAEIHIWNWULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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